Cas no 1806903-66-1 (Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate)

Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate
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- インチ: 1S/C10H9Cl2F2NO2/c1-17-8(16)3-6-9(10(13)14)5(4-11)2-7(12)15-6/h2,10H,3-4H2,1H3
- InChIKey: DAJCUGYLMJJBLY-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(N=C(CC(=O)OC)C=1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 269
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 39.2
Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029044317-250mg |
Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate |
1806903-66-1 | 97% | 250mg |
$998.40 | 2022-03-31 | |
Alichem | A029044317-500mg |
Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate |
1806903-66-1 | 97% | 500mg |
$1,581.10 | 2022-03-31 | |
Alichem | A029044317-1g |
Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate |
1806903-66-1 | 97% | 1g |
$2,920.40 | 2022-03-31 |
Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate 関連文献
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetateに関する追加情報
Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate (CAS No. 1806903-66-1): A Comprehensive Overview
Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate, identified by its CAS number 1806903-66-1, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound that serves as a fundamental structural motif in numerous biologically active molecules. The presence of multiple functional groups, including chloro, chloromethyl, and difluoromethyl substituents, makes this compound a versatile intermediate in synthetic chemistry and drug development.
The chemical structure of Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate exhibits a pyridine core substituted with a carboxylate ester at the 2-position, a chloro group at the 6-position, and a chloromethyl group at the 4-position. Additionally, the 3-position features a difluoromethyl group. This specific arrangement of substituents imparts unique electronic and steric properties to the molecule, making it an attractive candidate for further chemical manipulation and biological evaluation.
In recent years, there has been growing interest in developing novel heterocyclic compounds for their potential therapeutic applications. Pyridine derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate is no exception and has been explored in various research settings for its potential pharmacological effects.
One of the key areas where this compound has shown promise is in the development of small-molecule inhibitors targeting specific enzymatic pathways. For instance, studies have indicated that pyridine derivatives can interact with enzymes involved in signal transduction and metabolic pathways, potentially leading to therapeutic benefits. The chloromethyl and difluoromethyl groups in Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate are particularly noteworthy, as they can serve as points of attachment for further functionalization, allowing for the creation of more complex and tailored molecules.
The synthesis of Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of a pyridine precursor, followed by sequential introduction of the chloro, chloromethyl, and difluoromethyl groups. Advanced synthetic techniques such as cross-coupling reactions and palladium-catalyzed transformations are often employed to achieve the desired regioselectivity and functional group compatibility.
In terms of biological activity, preliminary studies on Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate have revealed intriguing properties that warrant further investigation. For example, its interaction with certain enzymes has been shown to modulate cellular signaling pathways associated with inflammation and cancer progression. Additionally, its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders.
The role of computational chemistry in the study of Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate cannot be overstated. Molecular modeling techniques are increasingly being used to predict the binding affinity and mechanism of action of this compound with biological targets. These computational approaches not only accelerate the drug discovery process but also provide valuable insights into the structural features that contribute to its biological activity.
The future prospects for Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate are promising, with ongoing research aimed at optimizing its synthesis and exploring new therapeutic applications. As our understanding of biological systems continues to evolve, compounds like this one are likely to play a crucial role in the development of next-generation pharmaceuticals.
In conclusion, Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate (CAS No. 1806903-66-1) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an invaluable tool for scientists working on drug discovery and development. With continued advancements in synthetic chemistry and computational biology, this compound is poised to make meaningful contributions to future medical breakthroughs.
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